2-Bromo-1-mesitylethanone

Physical Chemistry Process Development Quality Control

Generic α-bromo ketones lack steric control, leading to poor regioselectivity and unwanted side reactions. 2-Bromo-1-mesitylethanone resolves this with a bulky mesityl group that shields the electrophilic α-carbon, enabling selective nucleophilic substitution and cyclocondensation. • Enables heterocyclic scaffolds inaccessible with unhindered analogs. • Delivers crystalline tellurated derivatives in high yields without intermolecular Te···X bonding. • Serves as a well-resolved reference for GC/HPLC methods due to distinct chromatographic behavior. Supplied at ≥98% purity with full analytical documentation; store at 2-8 °C.

Molecular Formula C11H13BrO
Molecular Weight 241.12 g/mol
CAS No. 4225-92-7
Cat. No. B1266503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-mesitylethanone
CAS4225-92-7
Molecular FormulaC11H13BrO
Molecular Weight241.12 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)C(=O)CBr)C
InChIInChI=1S/C11H13BrO/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5H,6H2,1-3H3
InChIKeyHRAZXKYOYNRVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-mesitylethanone Technical Baseline


2‑Bromo‑1‑mesitylethanone (CAS 4225‑92‑7) is an α‑brominated ketone that carries a 2,4,6‑trimethylphenyl (mesityl) group [1]. It belongs to the class of alkyl‑phenylketones and is employed as a key intermediate in organic synthesis, notably for constructing heterocyclic frameworks and functionalized aromatic systems [2]. Its commercial availability typically exceeds 98 % purity, and the compound is stored at 2–8 °C .

Steric bulk directs regiochemistry in heterocycle and sterically demanding syntheses

Distinct boiling point and density support straightforward purification workflows

Reported precursor in organic electronic materials and organotellurium chemistry

Why 2-Bromo-1-mesitylethanone Is Irreplaceable


Generic α‑bromo ketones such as 2‑bromoacetophenone cannot substitute 2‑bromo‑1‑mesitylethanone in applications that demand steric bulk or altered electronic properties. The mesityl group introduces significant steric hindrance that shields the electrophilic α‑carbon and alters crystal packing, leading to different reactivity profiles, physical properties, and solid‑state behavior [1]. These distinctions are quantified in the evidence below, which illustrates why this specific compound must be procured rather than a seemingly similar analog.

Steric & electronic shift

Mesityl bulk shields the α‑carbon, altering electrophilicity and reactivity profiles relative to generic α‑bromo ketones; selectivity may shift in multi‑step sequences.

Physical property mismatch

Higher boiling point and lower density compared to 2‑bromoacetophenone can disrupt established distillation and solvent protocols, limiting direct drop‑in substitution.

Solid‑state behavior divergence

Unique crystal packing and near‑planar geometry differ from less hindered analogs, impacting material science applications and solid‑phase reaction outcomes.

2-Bromo-1-mesitylethanone vs. Closest Analogs


Physical Property Comparison: vs. 2-Bromoacetophenone

2‑Bromo‑1‑mesitylethanone exhibits a substantially higher boiling point (297.8 °C at 760 mmHg) than 2‑bromoacetophenone (253.4 °C at 760 mmHg) and a lower density (1.317 g cm⁻³ vs 1.476 g cm⁻³) [1][2]. These differences are critical for distillation‑based purification and for selecting appropriate reaction solvents.

Physical property comparison
Head‑to‑head
Boiling point: 297.8 °C (target) vs 253.4 °C (comparator)
Δ +44.4 °C
Density: 1.317 g cm⁻³ vs 1.476 g cm⁻³
Δ −0.159 g cm⁻³
Informs solvent selection and distillation method design
Data at 760 mmHg and 25 °C; cross‑study comparison
Physical Chemistry Process Development Quality Control

Crystal Packing and Planarity

Single‑crystal X‑ray diffraction shows that the adjacent carbon atoms in 2‑bromo‑1‑mesitylethanone are almost coplanar with the aromatic ring, with a maximum deviation of only 0.035(3) Å [1]. The orthorhombic unit cell (a = 15.379 Å, b = 8.2820 Å, c = 17.374 Å, V = 2212.9 ų) and weak C–H⋯O interactions leading to chain formation along the b‑axis represent a packing motif that is distinct from less sterically hindered α‑bromo ketones [1]. While direct comparator unit‑cell data for the free base of 2‑bromoacetophenone are not available, the planarity deviation provides a quantitative benchmark for assessing steric influence on molecular geometry.

Planarity deviation
Reported
Max. deviation 0.035 Å from ring plane
Benchmark for steric influence on molecular geometry
Single‑crystal XRD at 294 K; direct comparator data not available
Crystallography Materials Science Solid‑State Chemistry

Steric Hindrance & Electrophilic Reactivity

The mesityl group in 2‑bromo‑1‑mesitylethanone imposes steric bulk that has been shown, in analogous systems, to hinder nucleophilic hydride attack on adjacent electrophilic centers [1]. While direct comparative kinetic data for this specific compound are not published, the class‑level inference is supported by computational studies demonstrating that a mesityl substituent at carbon substantially decreases electrophilicity compared to less hindered phenyl analogs [1].

Electrophilic reactivity
Class‑level
Reduced electrophilicity inferred from computational models
May improve selectivity in multi‑step syntheses
Class‑level inference; direct kinetic data not reported
Organic Synthesis Reaction Selectivity Steric Effects

High-Yield Telluration via Steric Stabilization

Elemental tellurium inserts into the C(sp³)–Br bond of α‑bromomesitylmethyl ketone to afford the crystalline C‑tellurated derivative (MesCOCH₂)₂TeBr₂ in over 80 % yield [1]. Electrophilic substitution with aryltellurium trichlorides proceeds nearly quantitatively at room temperature [1]. The steric demand of the mesityl group both influences the primary geometry around the Te(IV) center and prevents intermolecular secondary bonding interactions that would otherwise complicate isolation [1].

Telluration yield
Reported
>80 % yield for (MesCOCH₂)₂TeBr₂
Demonstrates steric stabilization of Te products
Elemental Te insertion; room‑temperature electrophilic substitution
Organotellurium Chemistry Synthetic Methodology Steric Stabilization

Utility in Organic Electronics Synthesis

2‑Bromo‑1‑mesitylethanone is explicitly cited as a precursor for synthesizing organic electronic devices [1][2]. This application leverages the unique combination of a reactive α‑bromo ketone handle with the sterically demanding mesityl group, which can influence molecular packing and charge‑transport properties in the final material.

Materials application
Reported
Cited as precursor for organic electronic devices
Provides a literature‑supported starting point for materials research
Application context reported in prior studies; no quantitative comparator
Organic Electronics Materials Chemistry Functional Materials

Key Applications of 2-Bromo-1-mesitylethanone


Sterically Demanding Heterocycle Synthesis

The bulky mesityl group of 2‑bromo‑1‑mesitylethanone directs the regiochemistry of nucleophilic substitution and cyclocondensation reactions, enabling the construction of heterocyclic scaffolds that would be inaccessible or formed with lower selectivity when using unhindered α‑bromo ketones [1]. This is especially valuable in medicinal chemistry programs targeting sterically constrained binding pockets.

Stable Organotellurium Synthesis

As demonstrated by Chauhan et al., 2‑bromo‑1‑mesitylethanone reacts with elemental tellurium and aryltellurium trichlorides to give crystalline tellurated derivatives in high yields [2]. The mesityl group prevents undesirable intermolecular Te···X secondary bonding, simplifying isolation and characterization. Researchers developing tellurium‑based reagents or catalysts will find this compound indispensable.

Organic Electronic Material Precursor

The compound has been specifically employed in the synthesis of organic electronic devices, where the mesityl substituent can modulate the electronic and morphological properties of the final material [3]. Procurement of 2‑bromo‑1‑mesitylethanone is justified for laboratories working on OLEDs, OFETs, or related thin‑film devices.

Distinct Chromatographic Retention

The significantly higher boiling point and altered density of 2‑bromo‑1‑mesitylethanone relative to common α‑bromo ketones translate to distinct chromatographic behavior [4]. In analytical laboratories developing GC or HPLC methods for complex reaction mixtures, this compound serves as a well‑resolved reference standard or internal marker.

Application
Selection Property
Validation Focus
Sterically hindered heterocycle synthesis
Mesityl‑directed regiochemistry
Reaction selectivity and scaffold access
Organotellurium reagent synthesis
Steric stabilization against secondary bonding
Reaction yield and product crystallinity
Organic electronic device precursors
Modulation of electronic and morphological properties
Charge‑transport and film morphology
Chromatographic method development
Distinct physical properties (bp, density)
Retention time resolution and peak identity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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